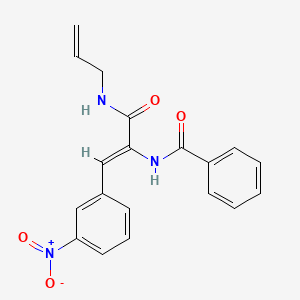

(Z)-N-(3-(烯丙基氨基)-1-(3-硝基苯基)-3-氧代丙-1-烯-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves the reaction of specific starting materials to form complex structures with multiple substituents. In one study, the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes was achieved by reacting 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . This process likely involves the formation of an intermediate that rearranges or reacts further to form the final product. The precise mechanism of the reaction and the conditions under which it proceeds would be critical for understanding how to synthesize related compounds, such as the one .

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with multiple rings and substituents. The structural determination of these compounds is crucial for understanding their chemical behavior and potential applications. Single crystal X-ray analysis is a powerful tool for determining the precise three-dimensional arrangement of atoms within a molecule, which was reported for the synthesized benzamidoximes . This technique would be similarly useful for analyzing the molecular structure of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide to confirm the configuration of the double bond and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of enamides, such as the one described, is of significant interest due to their presence in various bioactive pharmacophores. A general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity has been reported . This method could potentially be applied to the synthesis of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide to achieve the desired Z-configuration. The catalytic isomerization process described could offer a route to synthesize geometrically defined enamides, which are valuable in the synthesis of cis vicinal amino alcohols and other complex molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the enamide moiety and the nitro group. Enamides are known to have bioactive properties and can be used in various chemical reactions due to their reactivity . The nitro group is electron-withdrawing, which could affect the electron density of the molecule and its reactivity in further chemical transformations. The physical properties such as solubility, melting point, and stability would also be important to characterize for practical applications.

科学研究应用

化学合成和表征

该分子已被用于合成和表征各种化合物。特别是,其衍生物已被用于制备金属配合物并研究其结构和生物性质。例如,含有该分子和N-({2-[(烯丙基氨基)羰基硫代]肼基}羰基硫代)苯甲酰胺等基团的配合物已被合成并利用各种光谱方法进行表征。这些配合物由于其新颖的结构 (Fizer et al., 2016),展现出在生物应用方面的潜力。

晶体结构分析

该分子及其衍生物已成为晶体结构分析的研究对象,这对于理解它们的物理和化学性质至关重要。已确定了相关化合物的晶体结构,如2-硝基-N-(4-硝基苯基)苯甲酰胺,为了解它们的分子几何构型、分子间相互作用和潜在反应 (Saeed et al., 2008) 提供了见解。

生物评价

类似于(Z)-N-(3-(烯丙基氨基)-1-(3-硝基苯基)-3-氧代丙-1-烯-2-基)苯甲酰胺结构的化合物已被评估其生物活性。例如,苯甲酰胺衍生物及其铜和钴配合物已被合成并针对各种细菌菌株进行抗菌活性测试,在某些情况下显示出有希望的结果 (Khatiwora et al., 2013)。

传感器开发

该分子的衍生物已被用于传感器的开发。例如,一系列N-硝基苯甲酰胺衍生物已被开发为水环境中氰化物的化学传感器,展示了该分子在环境监测和安全应用中的潜力 (Sun et al., 2009)。

荧光传感

包含类似结构的金属有机框架(MOFs)已被报道为有效的荧光传感材料。这些MOFs表现出高灵敏度和选择性,使它们有望用于检测生物标志物和其他重要化学实体 (Geng et al., 2022)。

属性

IUPAC Name |

N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-2-11-20-19(24)17(21-18(23)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)22(25)26/h2-10,12-13H,1,11H2,(H,20,24)(H,21,23)/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFGPICGSKBJHU-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)

![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)